molecular formula C19H17ClN4OS B5070877 1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No. B5070877
M. Wt: 384.9 g/mol
InChI Key: UAWQCXXYTNOOPP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indoline and a triazole ring. The indoline ring is acetylated with a thioether linkage to a triazole ring, which is further substituted with a 4-chlorophenyl group and a methyl group .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the indoline and triazole rings in separate steps, followed by their connection via the thioether linkage . The indoline ring can be synthesized using methods such as the Fischer indole synthesis . The triazole ring can be synthesized using various methods, including the reaction of azides with alkynes .


Molecular Structure Analysis

The molecular structure of this compound includes an indoline ring and a triazole ring. The indoline ring is a seven-membered ring with a nitrogen atom and a double bond. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The presence of various functional groups such as the thioether and the chlorophenyl group could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar triazole ring and the chlorophenyl group could potentially increase its solubility in polar solvents .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include studies on its potential as a therapeutic agent for various diseases, as well as investigations into its mechanism of action .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-23-18(14-6-8-15(20)9-7-14)21-22-19(23)26-12-17(25)24-11-10-13-4-2-3-5-16(13)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWQCXXYTNOOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

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